N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide is a complex organic compound featuring a benzo[d]thiazole ring system with methoxy groups and an isoxazole carboxamide moiety
Mechanism of Action
Target of Action
The compound, also known as N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They act against the target DprE1, a crucial enzyme involved in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, leading to a weakened cell wall in Mycobacterium tuberculosis, the bacterium that causes tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting the enzyme DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This disruption can lead to cell lysis and death of the bacterium .
Pharmacokinetics
Benzothiazole derivatives are generally known for their good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to provide a comprehensive understanding.
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, leading to a weakened cell wall and eventual cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves the condensation of 5,6-dimethoxybenzo[d]thiazol-2-amine with 5-methylisoxazole-3-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually stirred in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can also help in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.
Scientific Research Applications
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial and anticancer agent due to the biological activity associated with the benzo[d]thiazole core.
Materials Science: Its unique structure makes it useful in the development of organic materials with specific properties, such as polymers and specialty chemicals.
Biological Studies: The compound’s interaction with biological targets is studied to develop new therapeutic agents with enhanced efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxybenzo[d]thiazole: A related compound with similar biological activities.
6-Methoxybenzo[d]thiazole: Another derivative with potential medicinal applications.
2-Chloro-6-methoxybenzo[d]thiazole: Known for its antimicrobial properties.
Uniqueness
N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide stands out due to the presence of both the benzo[d]thiazole and isoxazole moieties, which contribute to its unique chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.
Properties
IUPAC Name |
N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S/c1-7-4-9(17-21-7)13(18)16-14-15-8-5-10(19-2)11(20-3)6-12(8)22-14/h4-6H,1-3H3,(H,15,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJMSLWYHDVCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=CC(=C(C=C3S2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.